

# In-depth Technical Guide: 5-Amino-2-chloronicotinonitrile (CAS 13600-46-9)

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## Compound of Interest

Compound Name: 5-Amino-2-chloronicotinonitrile

Cat. No.: B169250

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## Chemical and Physical Properties

**5-Amino-2-chloronicotinonitrile**, with the CAS number 13600-46-9, is a substituted pyridine derivative. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClN <sub>3</sub>	
Molecular Weight	153.57 g/mol	
Appearance	Off-white to light tan crystalline powder	
Melting Point	134-138 °C	
Boiling Point	No data available	
Solubility	No data available	
Density	No data available	
Vapor Pressure	No data available	
SMILES Code	N#CC1=C(Cl)N=CC(N)=C1	
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.	

## Synthesis and Analytical Methods

### Synthesis

A common synthetic route to aminopyridine derivatives involves the chlorination of the corresponding aminopyridine precursor. One patented method for a related compound, 2-amino-5-chloropyridine, utilizes an oxidative chlorination reaction of 2-aminopyridine with hydrochloric acid and sodium hypochlorite.

Experimental Protocol: Oxidative Chlorination of 2-Aminopyridine (Illustrative)

Disclaimer: This is an illustrative protocol for a related compound and should be adapted and optimized for the synthesis of **5-Amino-2-chloronicotinonitrile**.

- In a 250 ml three-necked flask, 0.053 mol of 2-aminopyridine is placed in a water bath at 10°C.

- With continuous stirring, 0.16 mol of an 8% NaClO solution is added, followed by the slow dropwise addition of 0.3 mol of 25% hydrochloric acid.
- The reaction is maintained at a constant temperature of 10°C for 2 hours, after which the temperature is raised to 25°C and the reaction is continued for an additional 4 hours.
- The reaction is terminated by cooling with ice water to 10°C.
- The pH of the reaction mixture is adjusted, and the product is extracted with a suitable organic solvent (e.g., dichloroethane).
- The organic extracts are combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization from an appropriate solvent.
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